Comparative Physicochemical Property Analysis of 2,6-Difluoro-4-(methylthio)benzoic Acid and its 3,5-Difluoro Isomer
The target compound, 2,6-difluoro-4-(methylthio)benzoic acid, exhibits a higher predicted boiling point compared to its 3,5-difluoro isomer. This difference in physical property can be critical for purification processes (e.g., distillation) and for its behavior in certain reaction conditions. The target compound has a boiling point of 280.9±40.0 °C at 760 mmHg, while its direct isomer, 3,5-difluoro-4-(methylthio)benzoic acid (CAS 1342067-97-3), has a boiling point of 272.5±40.0 °C at 760 mmHg .
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 280.9±40.0 °C at 760 mmHg |
| Comparator Or Baseline | 3,5-Difluoro-4-(methylthio)benzoic acid (CAS 1342067-97-3): 272.5±40.0 °C at 760 mmHg |
| Quantified Difference | Δ ~8.4 °C (mean values) |
| Conditions | Predicted values at standard atmospheric pressure (760 mmHg) |
Why This Matters
The distinct boiling point of 2,6-difluoro-4-(methylthio)benzoic acid compared to its 3,5-difluoro isomer provides a quantifiable basis for selecting this specific regioisomer for synthetic routes where purification or reaction conditions are sensitive to thermal properties.
